4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-component reactions. One common method includes the reaction of quinoline derivatives with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by agents such as POCl3 and conducted in solvents like ethanol or water to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to improve efficiency and reduce environmental impact. Techniques such as nano-catalysis and ultrasonic irradiation have been employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes like phosphoinositide-3-kinase (PI3K), which plays a crucial role in cell signaling pathways involved in growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione: Known for its potent inhibitory effects on PI3Kγ.
4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid: Exhibits similar biological activities but with different structural modifications.
Uniqueness
4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid stands out due to its unique combination of a quinoline moiety with a thiazolidine ring, which enhances its pharmacological properties and makes it a valuable compound for drug development .
Properties
Molecular Formula |
C17H14N2O3S2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C17H14N2O3S2/c20-15(21)4-2-8-19-16(22)14(24-17(19)23)10-11-5-6-13-12(9-11)3-1-7-18-13/h1,3,5-7,9-10H,2,4,8H2,(H,20,21)/b14-10- |
InChI Key |
PYKQUGQATHQQRO-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N=C1 |
Origin of Product |
United States |
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